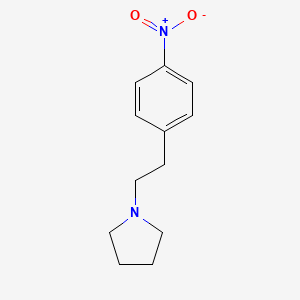
1-(4-Nitrophenethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Nitrophenethyl)pyrrolidine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C10H12N2O2 and it possesses a nitrophenyl group attached to a pyrrolidine ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine, including this compound, exhibit antimicrobial activity. A study focused on various pyrrolidine derivatives demonstrated their effectiveness against several bacterial strains, suggesting that the nitrophenyl moiety enhances this activity by potentially disrupting bacterial cell walls or inhibiting essential bacterial enzymes .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can significantly affect cytotoxicity and selectivity towards cancer cells .
Neuropharmacological Effects
Preliminary research suggests that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This effect could have implications for mood disorders and neurodegenerative diseases. Animal models have indicated that this compound might enhance cognitive function and exhibit antidepressant-like effects, although further studies are needed to clarify these findings .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to cell death.
- Neurotransmitter Modulation : Potential modulation of serotonin and dopamine pathways may contribute to its neuropharmacological effects.
Case Studies
Several case studies have documented the effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating strong antimicrobial potential .
- Cytotoxicity in Cancer Cells : In vitro assays on HeLa cells revealed a CC50 (the concentration that reduces cell viability by 50%) of approximately 25 µM, suggesting significant cytotoxicity against cervical cancer cells .
- Neuropharmacological Assessment : Behavioral tests in rodent models indicated enhanced memory retention and reduced anxiety-like behaviors when treated with this compound at doses ranging from 5 to 20 mg/kg .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | MIC against E. coli | 32 µg/mL | |
| Anticancer | CC50 in HeLa cells | 25 µM | |
| Neuropharmacological | Behavioral tests | Improved memory retention |
Table 2: Structure-Activity Relationship (SAR)
属性
CAS 编号 |
168897-19-6 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC 名称 |
1-[2-(4-nitrophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6H,1-2,7-10H2 |
InChI 键 |
YFOCDNYNVHXLJE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














